

YCH1899: A Next-Generation PARP Inhibitor Overcoming Resistance

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Compound of Interest

Compound Name: YCH1899

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy for cancers harboring defects in homologous recombination (HR), particularly those with BRCA1/2 mutations. However, the clinical utility of first-generation PARP inhibitors is often limited by the development of resistance. **YCH1899** is a novel, orally active phthalazin-1(2H)-one derivative designed to overcome these resistance mechanisms. This technical guide provides a comprehensive overview of the preclinical data and methodologies associated with **YCH1899**, demonstrating its potential as a next-generation PARP inhibitor. **YCH1899** exhibits potent enzymatic inhibition of PARP1/2 and demonstrates significant anti-proliferative activity against both sensitive and PARP inhibitor-resistant cancer cell lines. Notably, it retains efficacy in models where resistance is driven by BRCA1/2 restoration or 53BP1 loss. This document details the core mechanism of action, key experimental protocols, and summarizes the compelling in vitro and in vivo data supporting the continued development of **YCH1899**.

Introduction to PARP Inhibition and Acquired Resistance

Poly(ADP-ribose) polymerases are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death.^[1] PARP1 and PARP2 are key players in the base excision repair (BER) pathway, which resolves single-strand DNA

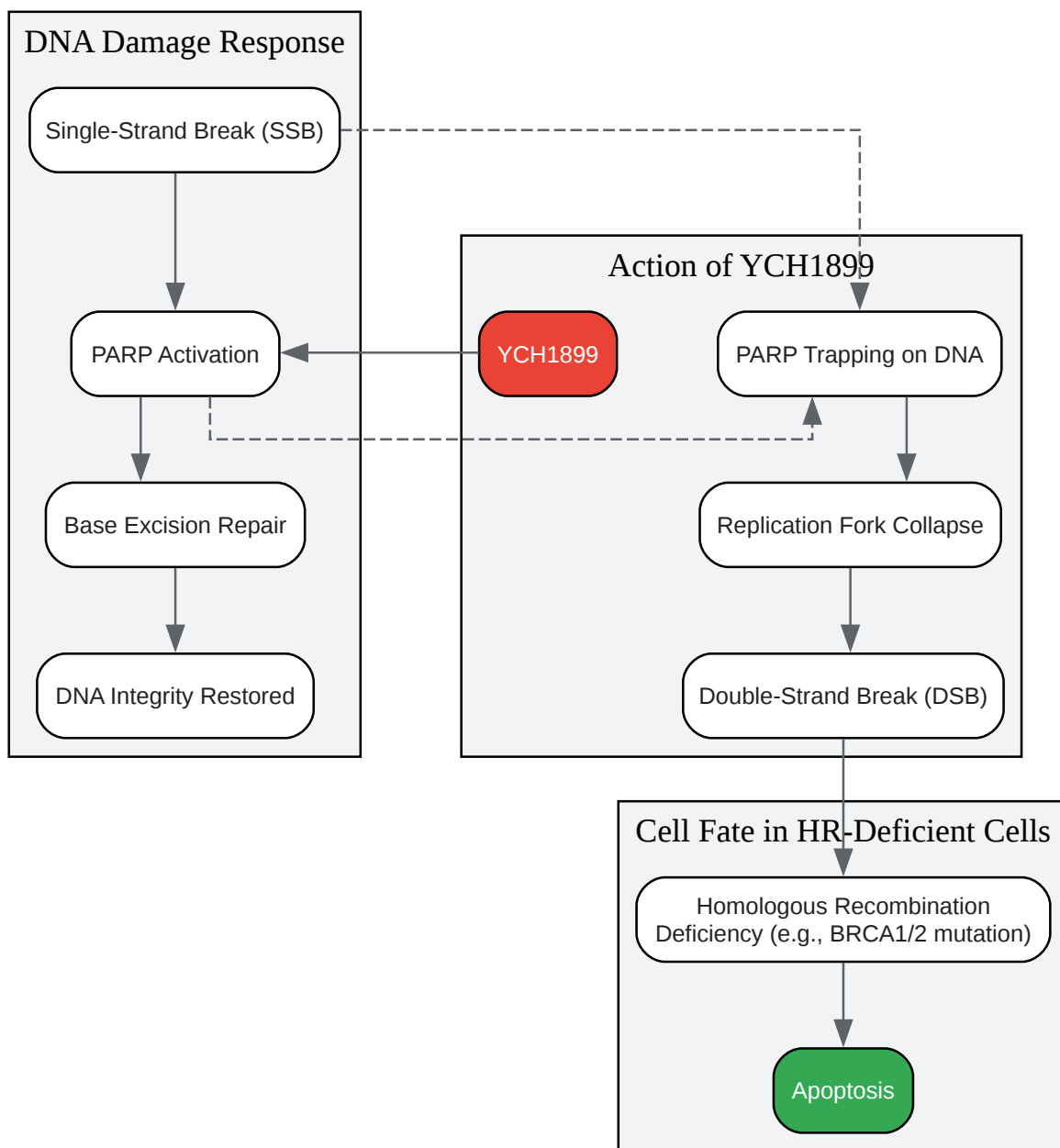
breaks (SSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis, a concept known as synthetic lethality.

Despite the success of approved PARP inhibitors like olaparib and talazoparib, a significant number of patients develop resistance.[2] Mechanisms of resistance are varied and include the restoration of HR function through secondary mutations in BRCA genes, loss of 53BP1 which partially restores HR, increased drug efflux, and stabilization of replication forks.[2][3] This clinical challenge necessitates the development of next-generation PARP inhibitors capable of overcoming these resistance mechanisms.

YCH1899: Mechanism of Action and Preclinical Profile

YCH1899 is a potent, orally active PARP inhibitor belonging to the phthalazin-1(2H)-one class of compounds.[1][4] Its primary mechanism of action involves the inhibition of the catalytic activity of PARP enzymes, particularly PARP1 and PARP2, and the trapping of PARP-DNA complexes.[5] This trapping is a critical component of its anti-tumor activity, as the persistent PARP-DNA complexes are highly cytotoxic, obstructing DNA replication and leading to cell death, especially in HR-deficient tumors.[3]

A key feature of **YCH1899** is its ability to maintain potent activity against cancer cells that have developed resistance to other PARP inhibitors.[2][6][7] Studies have shown that **YCH1899** retains its cytotoxic effects in cell lines with restored BRCA1/2 function or loss of 53BP1, two common mechanisms of clinical resistance.[2][7]



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Figure 1: Mechanism of action of **YCH1899** in HR-deficient cancer cells.

Quantitative Data Summary

The preclinical efficacy of **YCH1899** has been characterized by its potent enzymatic inhibition, broad anti-proliferative activity, favorable pharmacokinetic properties, and robust in vivo anti-

tumor effects.

Table 1: In Vitro Enzymatic Inhibitory Activity of YCH1899

Target	IC50 (nM)
PARP1	< 0.001
PARP2	< 0.001
PARP3	1.1
TNKS1	3.8
TNKS2	12.4
Data sourced from MedchemExpress.[4]	

Table 2: Anti-proliferative Activity of YCH1899 in Cancer Cell Lines

Cell Line	BRCA Status / Resistance Profile	IC50 (nM)
Capan-1	BRCA2 mutant	0.10
Capan-1/OP	Olaparib-resistant	0.89
Capan-1/TP	Talazoparib-resistant	1.13
V-C8	BRCA2 deficient	1.19
V79	BRCA wild-type	44.24
HCT-15	BRCA wild-type	29.32
HCC1937	BRCA1 mutant	4.54
Data compiled from MedchemExpress.[4][5]		

Table 3: Pharmacokinetic Properties of YCH1899 in Rats

Parameter	Value
Administration Route	Intravenous
Dose	5 mg/kg
Clearance	24.5 mL/min/kg
Half-life (t _{1/2})	3.25 h
Data from MedchemExpress, citing Sun Y, et al. J Med Chem. 2023. [4]	

Table 4: In Vivo Efficacy of YCH1899 in Xenograft Models

Xenograft Model	Treatment	Dose (mg/kg, oral, daily)	Duration	Tumor Growth Inhibition (T/C %)
MDA-MB-436/OP (Olaparib-resistant)	YCH1899	12.5	27 days	36.74
MDA-MB-436/OP (Olaparib-resistant)	YCH1899	25	27 days	15.29
Capan-1/R (Talazoparib-resistant)	YCH1899	12.5	21 days	48.92
Capan-1/R (Talazoparib-resistant)	YCH1899	25	21 days	13.87

T/C % = (Median tumor volume of treated group / Median tumor volume of control group) x 100.

Data sourced from MedchemExpress.
[s.\[4\]](#)

Detailed Experimental Protocols

The following protocols are representative of the methods used to evaluate the preclinical profile of **YCH1899**.

PARP Enzymatic Assay

This assay quantifies the inhibitory effect of **YCH1899** on the catalytic activity of PARP enzymes. A typical protocol involves a commercially available PARP assay kit.

- Reagents and Materials: Recombinant human PARP1 or PARP2 enzyme, activated DNA, NAD⁺, and a detection reagent (e.g., chemiluminescent or fluorescent).
- Procedure:
 1. Prepare a reaction buffer containing activated DNA.
 2. Add serial dilutions of **YCH1899** or control inhibitors to the wells of a 96-well plate.
 3. Add the PARP enzyme to each well and incubate to allow for inhibitor binding.
 4. Initiate the enzymatic reaction by adding NAD⁺.
 5. Incubate at room temperature to allow for poly(ADP-ribosyl)ation (PARylation).
 6. Stop the reaction and add the detection reagent according to the manufacturer's instructions.
 7. Measure the signal (luminescence or fluorescence) using a plate reader.
 8. Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Proliferation Assay

This assay determines the cytotoxic effect of **YCH1899** on cancer cell lines.

- Cell Culture: Culture cancer cell lines (e.g., Capan-1, Capan-1/OP, Capan-1/TP) in appropriate media supplemented with fetal bovine serum and antibiotics.
- Procedure:
 1. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
 2. Treat the cells with a range of concentrations of **YCH1899**, olaparib, or talazoparib.

3. Incubate the plates for a specified period (e.g., 7 days).[5]
4. Assess cell viability using a reagent such as CellTiter-Glo® or MTT.
5. Measure the luminescence or absorbance using a plate reader.
6. Normalize the data to untreated controls and calculate IC50 values using non-linear regression analysis.



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Figure 2: Preclinical evaluation workflow for a PARP inhibitor like **YCH1899**.

PARP Trapping Assay

This assay measures the ability of **YCH1899** to stabilize the PARP1-DNA complex.[5]

- Cell Culture and Treatment: Treat cells (e.g., Capan-1) with varying concentrations of **YCH1899** (e.g., 0.001-1 μM) for a short duration (e.g., 4 hours).[5]
- Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction by centrifugation.
- Western Blotting:
 1. Resolve the proteins from the chromatin-bound fraction by SDS-PAGE.
 2. Transfer the proteins to a PVDF membrane.
 3. Probe the membrane with a primary antibody against PARP1.

4. Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.
5. Quantify the band intensity to determine the amount of chromatin-bound PARP1. An increase in the PARP1 signal in the chromatin fraction indicates PARP trapping.

Homologous Recombination (HR) Repair Activity Assay

This assay assesses the impact of **YCH1899** on HR repair capacity, often using a reporter cell line like U2OS-DR-GFP.[\[5\]](#)

- **Cell Culture and Treatment:** Culture U2OS-DR-GFP cells and treat them with **YCH1899** (e.g., 1 μ M) for 48 hours.[\[5\]](#)
- **DSB Induction:** Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a site-specific double-strand break in the GFP reporter gene.
- **Flow Cytometry:** After a further incubation period (e.g., 48-72 hours), harvest the cells and analyze them by flow cytometry to quantify the percentage of GFP-positive cells. A reduction in the percentage of GFP-positive cells in the **YCH1899**-treated group compared to the control indicates inhibition of HR repair.

γ H2AX Foci Formation Assay

This assay is a marker of DNA double-strand breaks.

- **Cell Culture and Treatment:** Grow cells (e.g., Capan-1, Capan-1/OP, Capan-1/TP) on coverslips and treat with **YCH1899** (e.g., 1 μ M) for 24 hours.[\[5\]](#)
- **Immunofluorescence:**
 1. Fix and permeabilize the cells.
 2. Incubate with a primary antibody against phosphorylated histone H2AX (γ H2AX).
 3. Incubate with a fluorescently labeled secondary antibody.
 4. Mount the coverslips with a DAPI-containing medium to stain the nuclei.

- **Microscopy and Analysis:** Visualize the cells using a fluorescence microscope and quantify the number of γ H2AX foci per nucleus. A significant increase in foci indicates an accumulation of DNA damage.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of **YCH1899** in a living organism.

- **Animal Models:** Use immunodeficient mice (e.g., nude or SCID).
- **Tumor Implantation:** Subcutaneously implant human cancer cells (e.g., MDA-MB-436/OP or Capan-1/R) into the flanks of the mice.
- **Treatment:** Once tumors reach a palpable size, randomize the mice into control and treatment groups. Administer **YCH1899** orally once daily at specified doses (e.g., 6.25, 12.5, and 25 mg/kg).[4]
- **Monitoring:** Measure tumor volume and body weight regularly (e.g., twice weekly).
- **Endpoint and Analysis:** At the end of the study (e.g., 21 or 27 days), sacrifice the animals and excise the tumors.[4] Calculate the tumor growth inhibition (T/C %) and assess statistical significance.

Clinical Development and Future Directions

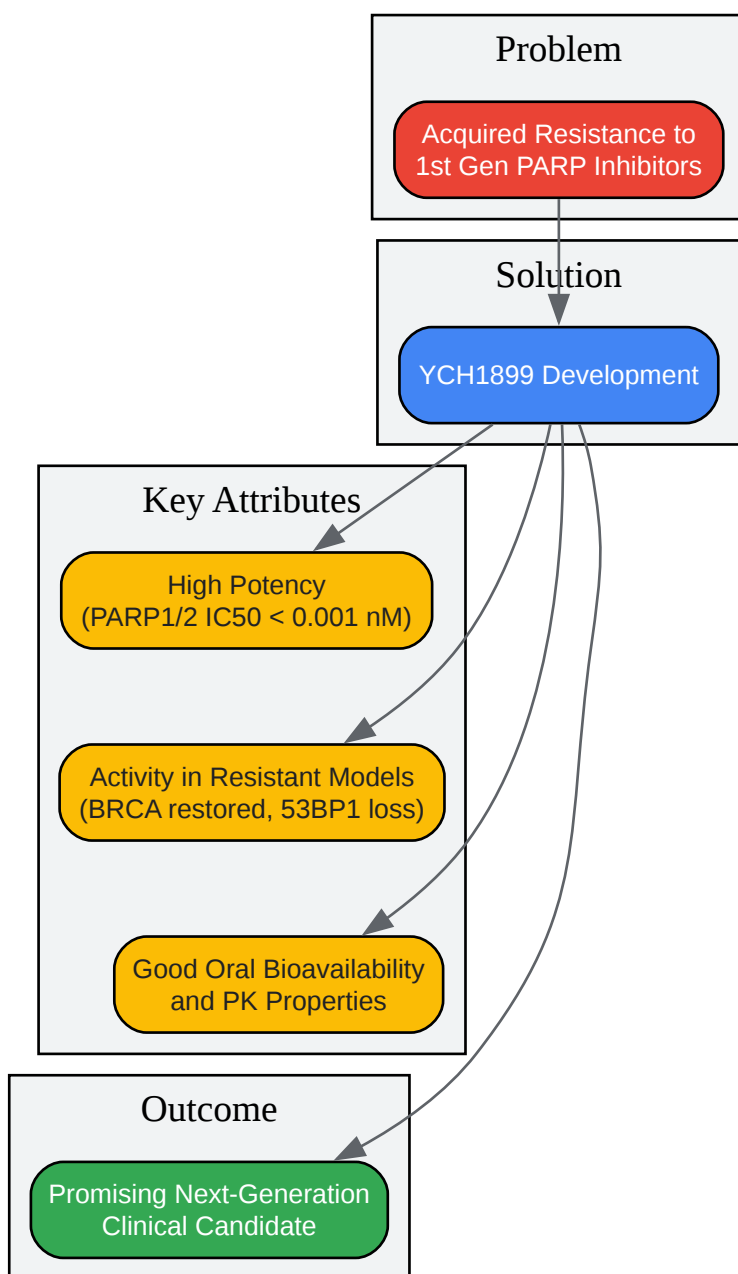
As of the latest available information, **YCH1899** is in the preclinical stage of development.

There are no registered clinical trials for **YCH1899** at this time. The compelling preclinical data, particularly its ability to overcome resistance to established PARP inhibitors, strongly support its advancement into clinical evaluation.

Future studies will likely focus on:

- Investigating the efficacy of **YCH1899** in a broader range of PARP inhibitor-resistant tumor models.
- Exploring combination therapies with other anti-cancer agents, such as immunotherapy or chemotherapy.

- Conducting comprehensive toxicology studies to establish a safe dose for first-in-human trials.
- Identifying predictive biomarkers to select patients most likely to benefit from **YCH1899** treatment.



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Figure 3: The rationale for the development of **YCH1899**.

Conclusion

YCH1899 represents a significant advancement in the field of PARP inhibition. Its potent enzymatic and anti-proliferative activity, coupled with its unique ability to overcome clinically relevant mechanisms of resistance, positions it as a highly promising next-generation therapeutic agent. The comprehensive preclinical data summarized in this guide provide a strong rationale for the continued investigation and clinical development of **YCH1899** for the treatment of cancers that have developed resistance to current PARP inhibitor therapies.

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